2,5-Dihydroxybenzoic acid
Overview
Description
Gentisic acid, also known as 2,5-dihydroxybenzoic acid, is a dihydroxybenzoic acid derivative of benzoic acid. It is a minor product of the metabolic breakdown of aspirin and is excreted by the kidneys. Gentisic acid is naturally found in the African tree Alchornea cordifolia and in wine . It is known for its antioxidant properties and is used in various pharmaceutical preparations.
Mechanism of Action
Target of Action
2,5-Dihydroxybenzoic acid (2,5-DHBA), also known as gentisic acid, is a derivative of benzoic acid . It is a powerful inhibitor of fibroblast growth factors . It also targets the CDK6 enzyme, inhibiting its activity at high concentrations .
Mode of Action
The compound interacts with its targets, primarily fibroblast growth factors and the CDK6 enzyme, to inhibit their activity . This interaction results in changes in cellular processes, including cell growth and division.
Biochemical Pathways
2,5-DHBA affects various biochemical pathways. In the presence of the enzyme gentisate 1,2-dioxygenase, 2,5-DHBA reacts with oxygen to give maleylpyruvate . This reaction is part of the larger biochemical pathway involving the metabolism of aromatic compounds.
Pharmacokinetics
It is known that 2,5-dhba is a minor product of the metabolic breakdown of aspirin, excreted by the kidneys .
Result of Action
The inhibition of fibroblast growth factors and the CDK6 enzyme by 2,5-DHBA can lead to the suppression of cell growth and division . This makes 2,5-DHBA a potential therapeutic agent for conditions characterized by excessive cell proliferation, such as cancer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-DHBA. For instance, the compound’s activity can be enhanced by coapplication with other substances, such as the aspirin/salicylic acid metabolite . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
2,5-Dihydroxybenzoic acid plays a significant role in biochemical reactions. It is used as a matrix in the MALDI-TOF mass spectrometry analysis of various compounds . It interacts with enzymes, proteins, and other biomolecules, and these interactions are crucial for its function . For instance, it can act as a tridentate ligand to synthesize complexes of molybdenum .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce the formation of human cell spheroids . It also disrupts cellular GSH (reduced glutathione)/GSSG (oxidized glutathione) homeostasis, further stressing the oxidative stress-response system .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The temperature dependence of laser desorption/ionization (LDI) ion yields has been measured for this compound single crystals from room temperature to 160°C . This provides information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels
Preparation Methods
Gentisic acid can be synthesized through several methods:
Carboxylation of Hydroquinone: This method involves the carboxylation of hydroquinone using carbon dioxide. The reaction is an example of the Kolbe-Schmitt reaction[ \text{C}_6\text{H}_4(\text{OH})_2 + \text{CO}_2 \rightarrow \text{C}_6\text{H}_3(\text{CO}_2\text{H})(\text{OH})_2 ]
Elbs Persulfate Oxidation: Another method involves the oxidation of salicylic acid using persulfate to produce gentisic acid.
Chemical Reactions Analysis
Gentisic acid undergoes various chemical reactions, including:
Oxidation: In the presence of the enzyme gentisate 1,2-dioxygenase, gentisic acid reacts with oxygen to form maleylpyruvate[ \text{2,5-dihydroxybenzoate} + \text{O}_2 \rightarrow \text{maleylpyruvate} ]
Reduction: Gentisic acid can be reduced to form hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.
Scientific Research Applications
Gentisic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Gentisic acid is compared with other similar compounds, such as:
Salicylic Acid: Both compounds are hydroxybenzoic acids, but gentisic acid has two hydroxyl groups, making it more reactive in certain chemical reactions.
Hydroquinone: Gentisic acid is a derivative of hydroquinone and shares similar antioxidant properties.
Gentisic acid stands out due to its dual hydroxyl groups, which enhance its reactivity and antioxidant capabilities.
Properties
IUPAC Name |
2,5-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTMDXOMEHJXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4955-90-2 (mono-hydrochloride salt) | |
Record name | Gentisic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490799 | |
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DSSTOX Substance ID |
DTXSID4060078 | |
Record name | Benzoic acid, 2,5-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060078 | |
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Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow crystals; [Aldrich MSDS], Solid | |
Record name | Gentisic acid | |
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Record name | Gentisic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
5.0 mg/mL at 5 °C | |
Record name | Gentisic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |
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Vapor Pressure |
0.0000021 [mmHg] | |
Record name | Gentisic acid | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
490-79-9 | |
Record name | 2,5-Dihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gentisic acid [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490799 | |
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Record name | gentisic acid | |
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Record name | gentisic acid | |
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Record name | Benzoic acid, 2,5-dihydroxy- | |
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Record name | Benzoic acid, 2,5-dihydroxy- | |
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Record name | Gentisic acid | |
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Record name | GENTISIC ACID | |
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Record name | Gentisic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199.5 °C | |
Record name | Gentisic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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